N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)18-10-8-17(9-11-18)20(23-12-14-26-15-13-23)16-21-27(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVPVGEGUHOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Osimertinib Mesylate (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate)
- Structural Similarities: Both compounds feature a dimethylamino group and a nitrogen-containing heterocycle (morpholine in the target vs. indole-pyrimidine in osimertinib).
- Key Differences : Osimertinib includes a methoxy group, a prop-2-enamide backbone, and a methanesulfonate counterion, making it significantly larger (MW: 595.7 g/mol) compared to the target compound.
- Functional Implications: Osimertinib is a clinically approved EGFR inhibitor used in non-small cell lung cancer.
| Parameter | Target Compound | Osimertinib Mesylate |
|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | 595.7 g/mol |
| Key Functional Groups | Benzenesulfonamide, morpholine, dimethylamino | Indole-pyrimidine, methanesulfonate |
| Pharmacological Application | Not reported | EGFR tyrosine kinase inhibition |
N-[4-(2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide (CAS 250266-51-4)
- Structural Similarities : Both compounds share a benzenesulfonamide core and an alkylamine side chain.
- Key Differences: The CAS 250266-51-4 compound substitutes the morpholine and dimethylamino groups with a trifluoromethoxy group and a propylaminoethyl chain.
- Functional Implications: The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the propylaminoethyl chain may alter receptor binding specificity compared to the target compound’s morpholine moiety .
N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide
- Structural Similarities : Contains a morpholine ring and sulfonamide group.
- Key Differences: Replaces the dimethylaminophenyl group with a bromo-pyrimidinyl-sulfanyl unit and adds a methoxy substituent.
- This structural divergence could render it more suitable for DNA-targeting therapies or nucleotide-binding enzymes .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C18H24N2O2S
- Molecular Weight: 336.46 g/mol
- SMILES Notation: CC(N(C)C)c1ccc(S(=O)(=O)NCC2CCN(C2)CC2)cc1
Research indicates that this compound exhibits biological activity primarily through the inhibition of certain enzymes and receptors. Notably, it has been shown to target:
- Histone Deacetylases (HDACs): Inhibits class I HDAC isoforms, leading to increased acetylation of histones, which can affect gene expression and induce apoptosis in cancer cells .
- G Protein-Coupled Receptors (GPCRs): Modulates pathways associated with GPCR signaling, which is crucial for various physiological responses .
Antitumor Activity
The compound has demonstrated promising antitumor effects in various studies:
- In Vitro Studies: It exhibited potent inhibitory activity against human myelodysplastic syndrome cell lines (SKM-1), inducing G1 cell cycle arrest and apoptosis. The increase in acetyl-histone H3 levels suggests a mechanism involving epigenetic regulation .
- In Vivo Studies: In xenograft models, it showed significant antitumor efficacy, particularly in immunocompetent mice compared to those with thymus deficiencies, indicating a potential role of the immune system in its effectiveness .
Study 1: HDAC Inhibition
A recent study evaluated the effects of the compound on HDAC activity. The results indicated that treatment with this compound resulted in:
- IC50 Values: Approximately 0.5 μM for HDAC1 and 0.8 μM for HDAC3.
- Cell Viability Assays: A significant reduction in viability of SKM-1 cells was observed at concentrations above 1 μM .
Study 2: Pharmacokinetics
Pharmacokinetic profiling in animal models revealed:
- Absorption: Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
- Half-Life: Approximately 3 hours, suggesting a suitable duration for therapeutic use.
- Metabolism: Minimal metabolic differences across species were noted, indicating potential for cross-species application in preclinical studies .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide?
- Methodology :
- Multi-step synthesis : Begin with condensation of 4-(dimethylamino)benzaldehyde with morpholine to form the imine intermediate, followed by nucleophilic substitution with benzenesulfonamide derivatives. Use triethylamine or sodium hydroxide as a base to facilitate sulfonamide bond formation .
- Reaction conditions : Optimize temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to achieve >80% yield .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound (>95% purity). Confirm purity via HPLC and mass spectrometry .
Q. How is the molecular structure of this compound validated?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for key protons (e.g., dimethylamino group at δ 2.8–3.2 ppm, morpholine protons at δ 3.5–3.7 ppm) and verify stereochemistry .
- X-ray crystallography : Resolve bond lengths (e.g., C–S bond: 1.76 Å) and dihedral angles to confirm spatial arrangement .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z 430.2) .
Advanced Research Questions
Q. What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy .
- Radioligand binding studies : Quantify receptor affinity (e.g., β-adrenoceptors) with tritiated ligands and Scatchard analysis .
- Cellular assays : Assess intracellular signaling (e.g., cAMP levels via ELISA) in CHO-K1 cells transfected with human receptors .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding poses with receptor active sites (e.g., β3-adrenoceptor) and calculate binding energies (ΔG < −8 kcal/mol) .
- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity data to design derivatives .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. How should researchers address contradictory data in solubility versus bioactivity studies?
- Resolution strategies :
- Controlled solubility testing : Compare logP values (experimental vs. predicted) in buffers of varying pH (3.0–7.4) to identify ionization-dependent discrepancies .
- Orthogonal assays : Validate bioactivity in both cell-free (e.g., SPR) and cell-based systems to rule out false positives from aggregation .
Q. What methods are employed to synthesize and evaluate derivatives for improved pharmacokinetic properties?
- Stepwise optimization :
- Functional group modifications : Replace morpholine with piperazine to enhance solubility (>2 mg/mL in PBS) or fluorinate the benzene ring for metabolic stability .
- In vitro ADME screening : Assess hepatic microsomal stability (t1/2 > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
